![molecular formula C10H6F3NOS B2388431 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 947499-50-5](/img/structure/B2388431.png)
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one, also known as SCTFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. SCTFE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 285.24 g/mol.
作用机制
The exact mechanism of action of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been reported to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been reported to exhibit antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
The advantages of using 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one in lab experiments include its potential applications as a pharmacological agent, its ability to act as a fluorescent probe for the detection of thiols, and its potential use as a reagent in organic synthesis reactions. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for further research on 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one. One potential direction is to further investigate its potential applications as a pharmacological agent, particularly in the treatment of cancer and inflammatory diseases. Another potential direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further research could be done to optimize the synthesis method of this compound and to investigate its potential use as a reagent in organic synthesis reactions.
合成方法
The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiourea to form 2-(trifluoromethyl)benzylthiourea. This intermediate is then reacted with cyanogen bromide to form this compound. The synthesis of this compound has been reported in several scientific journals, and the purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one has been studied for its potential applications as a pharmacological agent in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples. In addition, this compound has been studied for its potential use as a reagent in organic synthesis reactions.
属性
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-16-6-14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPXVLZNIAFPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

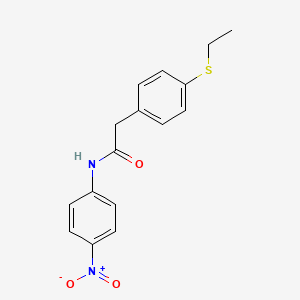

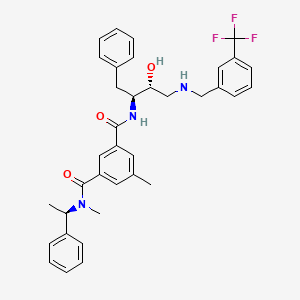
![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)
![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)
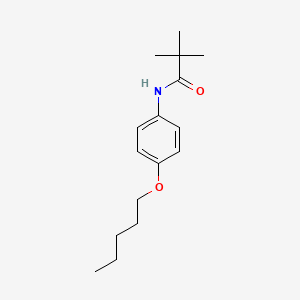
![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)
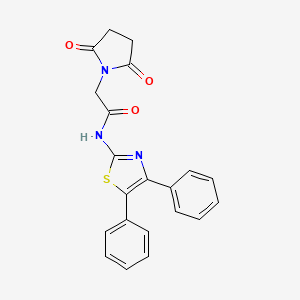
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)
![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)
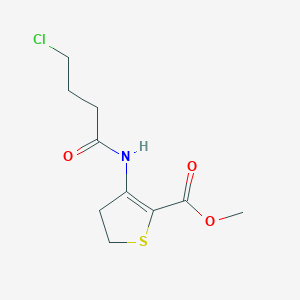
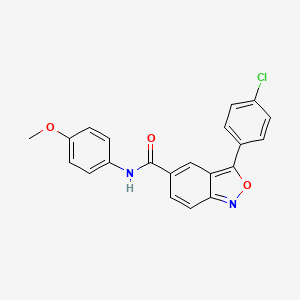
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)